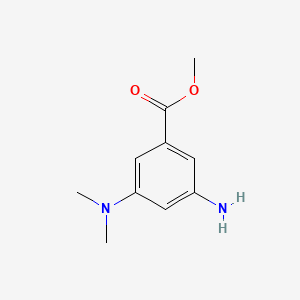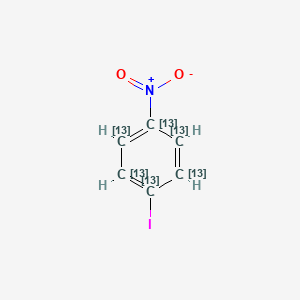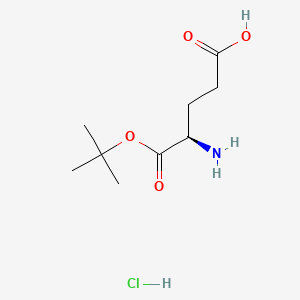
D-GLUTAMINSÄURE-ALPHA-T-BUTYLESTER-HYDROCHLORID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, also known as (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 239.696. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird als biochemisches Mittel für die Proteomikforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse von Proteinstruktur, Interaktionen und Funktionen in komplexen biologischen Systemen eingesetzt werden .
Pharmazeutisches Zwischenprodukt
D-Glutaminsäure-Alpha-T-Butylester-Hydrochlorid dient als Zwischenprodukt in der pharmazeutischen Industrie . Es kann bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet werden .
Lebensmittelindustrie
Diese Verbindung wird auch in der Lebensmittelindustrie häufig verwendet . Während die genauen Anwendungen in der Lebensmittelindustrie nicht spezifiziert sind, werden Aminosäuren und ihre Derivate häufig als Lebensmittelzusatzstoffe, Geschmacksverstärker oder Nahrungsergänzungsmittel verwendet .
Organische Synthese
<a data-citationid="c7d9a027-ee9c-b173-c637-ddf74e5a82d6-34-group" h="ID=SERP,5015.1" href="https://www.scbt.com/p/d-glutamic-acid-alpha-tert-butyl-ester-hydrochloride-20061
Wirkmechanismus
Target of Action
D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride, also known as ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride or D-Glutamic Acid 1-tert-Butyl Ester Hydrochloride, is a derivative of the amino acid glutamic acid
Mode of Action
This compound is a tert-butyloxycarbonyl (Boc) protected derivative of D-glutamic acid . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
As a derivative of glutamic acid, it may be involved in the same biochemical pathways as glutamic acid, such as protein synthesis and neurotransmission .
Result of Action
As a derivative of glutamic acid, it may have similar effects, such as acting as a neurotransmitter in the central nervous system .
Action Environment
As a boc-protected compound, it is likely to be stable under a variety of conditions .
Biochemische Analyse
Biochemical Properties
D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate . It may be useful in the synthesis of substance P antagonistic peptides
Cellular Effects
It is known to possess convulsant properties in mice and rats . It might have unique pharmacological features that set it apart from other convulsant medications .
Molecular Mechanism
It is known to be involved in the synthesis of substance P antagonistic peptides
Temporal Effects in Laboratory Settings
It is known to be soluble in methanol and is typically stored in a freezer at -20°C .
Dosage Effects in Animal Models
It is known to possess convulsant properties in mice and rats .
Metabolic Pathways
It is a derivative of L-glutamate , an important neurotransmitter involved in various metabolic pathways.
Transport and Distribution
It is known to be soluble in methanol , which may influence its transport and distribution.
Subcellular Localization
As a derivative of L-glutamate , it may be localized in similar subcellular compartments.
Eigenschaften
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBSTOCWFXYRNS-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
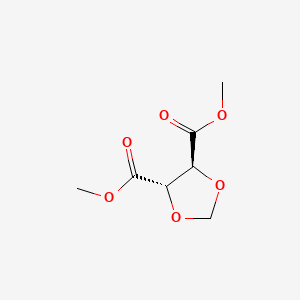
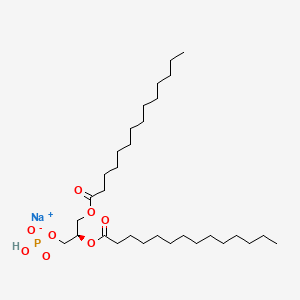

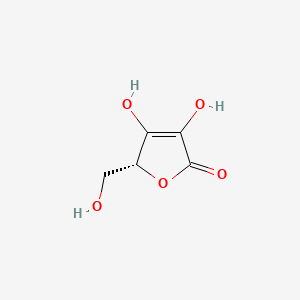


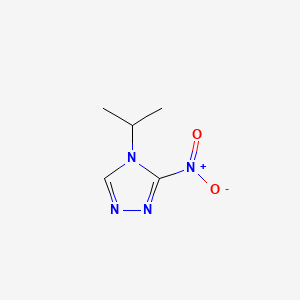
![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)
![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)
